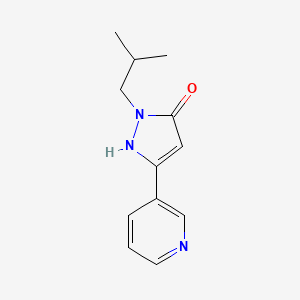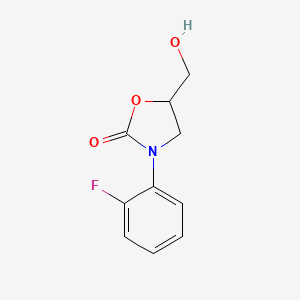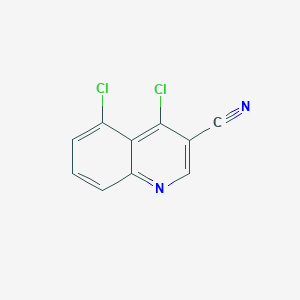
1H-1,5-Benzodiazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,5-Benzodiazepine is a member of the benzodiazepine family, which is a class of heterocyclic compounds known for their wide range of pharmacological activities. These compounds are characterized by a benzene ring fused to a seven-membered diazepine ring. This compound, in particular, has garnered significant attention due to its diverse biological properties, including anti-anxiety, anticonvulsant, and sedative effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-1,5-Benzodiazepine can be synthesized through various methods. One common approach involves the condensation of aromatic o-diamines with carbonyl compounds. For instance, aromatic o-diamines react with ketones or aldehydes under mild conditions to produce this compound derivatives . Catalysts such as BiCl3, molecular iodine, and Lewis acids are often employed to enhance the reaction efficiency .
Industrial Production Methods: Industrial production of this compound typically involves large-scale condensation reactions using optimized catalysts and reaction conditions. The use of environmentally friendly catalysts and solvent-free conditions is becoming increasingly popular to minimize the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 1H-1,5-Benzodiazepine undergoes various chemical reactions, including:
Oxidation: Oxidative transformations can modify the benzodiazepine ring, leading to the formation of different derivatives.
Reduction: Reduction reactions can convert certain functional groups within the benzodiazepine structure.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce new functional groups into the benzodiazepine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted benzodiazepine derivatives, which can exhibit different pharmacological properties .
Aplicaciones Científicas De Investigación
1H-1,5-Benzodiazepine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of neurotransmitter systems and receptor interactions.
Mecanismo De Acción
1H-1,5-Benzodiazepine exerts its effects primarily through the modulation of the gamma-aminobutyric acid (GABA) neurotransmitter system. It binds to the GABA_A receptor, enhancing the inhibitory effects of GABA. This results in the sedative, anxiolytic, and anticonvulsant properties of the compound . The molecular targets include the GABA_A receptor, and the pathways involved are related to the modulation of chloride ion channels .
Comparación Con Compuestos Similares
1,4-Benzodiazepine: Another member of the benzodiazepine family, known for its anxiolytic and sedative properties.
1,2-Benzodiazepine: Less common but still studied for its unique pharmacological activities.
1,3-Benzodiazepine: Known for its anticonvulsant properties.
Uniqueness: 1H-1,5-Benzodiazepine is unique due to its specific binding affinity to the GABA_A receptor and its diverse range of biological activities. Its ability to undergo various chemical transformations also makes it a versatile compound in synthetic chemistry .
Propiedades
Número CAS |
265-02-1 |
|---|---|
Fórmula molecular |
C9H8N2 |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
1H-1,5-benzodiazepine |
InChI |
InChI=1S/C9H8N2/c1-2-5-9-8(4-1)10-6-3-7-11-9/h1-7,10H |
Clave InChI |
ZVAPWJGRRUHKGP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


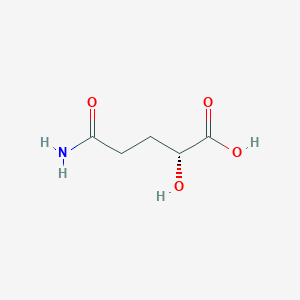
![3-(Acetylamino)-2-[[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]amino]carbonyl]benzoic Acid (Apremilast Benzoic Acid)](/img/structure/B15292178.png)
![2-[Bromo(difluoro)methyl]-5-fluoro-1,3-benzoxazole](/img/structure/B15292183.png)
![(2R)-N-[(1R)-1-naphthalen-1-ylethyl]-2-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B15292190.png)



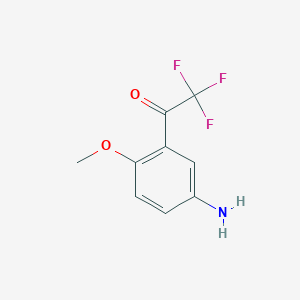
![5-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride](/img/structure/B15292216.png)

